molecular formula C18H17O7+ B14167803 Hirsutidin CAS No. 151776-57-7

Hirsutidin

Cat. No.: B14167803
CAS No.: 151776-57-7
M. Wt: 345.3 g/mol
InChI Key: JGPCLGHKWGCWNO-UHFFFAOYSA-O
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Description

Hirsutidin is an O-methylated anthocyanidin, a type of chemical compound belonging to the anthocyanins. Anthocyanins are pigments responsible for the red, purple, and blue colors in many fruits and vegetables. This compound can be found in the petals of Catharanthus roseus (Madagascar periwinkle) and in callus cultures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hirsutidin involves the methylation of anthocyanidins. The process typically includes the use of methoxy groups to replace hydroxyl groups on the anthocyanidin structure. Specific reaction conditions and catalysts may vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as Catharanthus roseus. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Hirsutidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Hirsutidin has a wide range of scientific research applications, including:

Chemistry:

  • Used as a natural dye in various chemical processes.
  • Studied for its antioxidant properties.

Biology:

  • Investigated for its role in plant pigmentation and its effects on plant physiology.

Medicine:

Industry:

  • Utilized in the food industry as a natural colorant.
  • Potential applications in cosmetics for its pigmentation properties.

Comparison with Similar Compounds

Hirsutidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:

    Malvidin: Another O-methylated anthocyanidin with similar antioxidant properties.

    Petunidin: Known for its role in plant pigmentation and antioxidant activity.

    Delphinidin: A widely studied anthocyanidin with potent antioxidant effects.

This compound stands out due to its specific applications in renal toxicity and Parkinsonism, highlighting its potential therapeutic benefits.

Properties

CAS No.

151776-57-7

Molecular Formula

C18H17O7+

Molecular Weight

345.3 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol

InChI

InChI=1S/C18H16O7/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1

InChI Key

JGPCLGHKWGCWNO-UHFFFAOYSA-O

Canonical SMILES

COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O

Origin of Product

United States

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